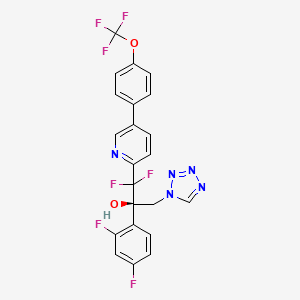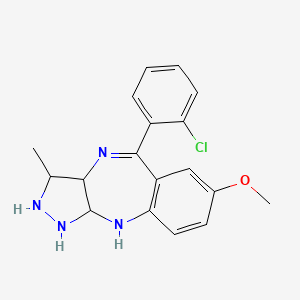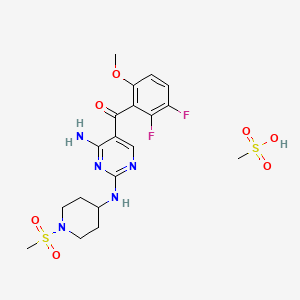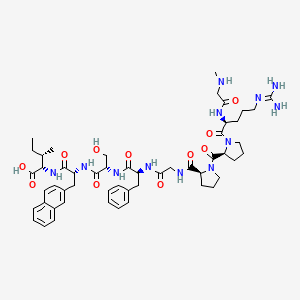
PROTAC RIPK degrader-2
Vue d'ensemble
Description
Le Dégresseur PROTAC RIPK-2 est une chimère de ciblage de la protéolyse non peptidique (PROTAC) conçue pour dégrader sélectivement la protéine kinase 2 interagissant avec le récepteur (RIPK2) sérine/thréonine. Ce composé est basé sur le ligand de la ligase E3 von Hippel-Lindau (VHL) et cible RIPK2 pour la dégradation. Il a montré un potentiel pour augmenter la mort cellulaire cancéreuse et activer les canaux ioniques, ce qui en fait un candidat prometteur pour la thérapie contre le cancer .
Applications De Recherche Scientifique
PROTAC RIPK degrader-2 has a wide range of scientific research applications:
Chemistry:
Biology:
- Investigated for its role in modulating immune responses by degrading RIPK2, a key player in the nucleotide-binding oligomerization domain (NOD) signaling pathway .
Medicine:
- Explored as a potential therapeutic agent for cancer treatment due to its ability to selectively degrade RIPK2 and induce cancer cell death .
- Studied for its potential in treating inflammatory diseases by modulating the NOD-RIPK2 signaling pathway .
Industry:
Mécanisme D'action
Target of Action
The primary target of PROTAC RIPK Degrader-2 is the Receptor-Interacting Serine/Threonine Protein Kinase 2 (RIPK2) . RIPK2 is an essential mediator of inflammation and innate immunity, responsible for transducing signaling downstream of the intracellular peptidoglycan sensors nucleotide oligomerization domain (NOD)-like receptors 1 and 2 (NOD1/2) .
Mode of Action
This compound is a non-peptide Proteolysis-Targeting Chimera (PROTAC) based on von Hippel-Lindau. It works by simultaneously binding to RIPK2 and an E3 ligase complex . This promotes the formation of a ternary complex and the transfer of ubiquitin to surface lysine residues on RIPK2, tagging it for degradation by the proteasome .
Biochemical Pathways
The action of this compound affects the NOD2-RIPK2 signaling pathway . This pathway activates nuclear factor kappa-B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, leading to the transcription activation of pro-inflammatory cytokines and productive inflammatory response .
Pharmacokinetics
The pharmacokinetic properties of this compound are characterized by its ability to deliver pharmacodynamic (PD) efficacy which extends beyond the detectable pharmacokinetic (PK) presence of the PROTAC . This is driven by the synthesis rate of the protein . The extended PD responses observed upon PROTAC-mediated degradation of RIPK2 suggest the potential for low human doses and infrequent dosing regimens .
Result of Action
The result of this compound action is the rapid and selective proteasome-mediated degradation of RIPK2 . This leads to a decrease in RIPK2 protein levels, which can increase cell death and activate ion channels in cancer cells .
Action Environment
The subcellular context of RIPK2 can influence the efficacy of PROTAC-mediated degradation . Differentially localized RIPK2 proteins displayed varying levels of degradation using the same respective PROTACs . This suggests that the subcellular context of the target protein can influence the efficacy of PROTAC-mediated protein degradation .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
PROTAC RIPK degrader-2 interacts with the serine-threonine kinase RIPK2 . It acts as an activator to increase cell death and activate ion channels in cancer cells . This compound can also inhibit protein interactions, such as receptors and ligands, involved in a variety of diseases, such as cancer and diabetes .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It increases cell death and activates ion channels in cancer cells . It also has the ability to inhibit protein interactions involved in various diseases .
Molecular Mechanism
The molecular mechanism of this compound involves the formation of a ternary complex with a target protein and an E3 ligase complex. This promotes the transfer of ubiquitin to surface lysine residues on the target protein, tagging it for degradation by the proteasome . Once the ubiquitin transfer event has occurred, the PROTAC molecule is available to form a new ternary complex, thus acting in a catalytic manner .
Temporal Effects in Laboratory Settings
This compound has shown a concentration and time-dependent decrease in RIPK2 protein levels in human PBMCs . The pDC50 and maximal degradation (Dmax) increased with longer incubation .
Dosage Effects in Animal Models
In animal models, this compound has demonstrated in vivo degradation of endogenous RIPK2 at low doses and extended pharmacodynamic responses that persist in the absence of detectable compound . This suggests the potential for low human doses and infrequent dosing regimens with PROTAC medicines .
Metabolic Pathways
Given its mechanism of action, it likely interacts with the ubiquitin-proteasome system .
Transport and Distribution
Given its mechanism of action, it likely involves the ubiquitin-proteasome system .
Subcellular Localization
Given its mechanism of action, it likely involves the ubiquitin-proteasome system .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du Dégresseur PROTAC RIPK-2 implique la conjugaison d'un ligand pour RIPK2 avec un ligand pour la ligase E3 VHL via un lieur. Les conditions de réaction impliquent généralement l'utilisation de solvants organiques tels que le diméthylsulfoxyde (DMSO) et le polyéthylène glycol (PEG300), ainsi que des tensioactifs comme le Tween-80. Le produit final est obtenu par une série d'étapes de purification, notamment la cristallisation et la chromatographie .
Méthodes de production industrielle : La production industrielle du Dégresseur PROTAC RIPK-2 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour garantir un rendement élevé et une pureté optimale. L'utilisation de systèmes de synthèse et de purification automatisés est courante pour maintenir la cohérence et l'efficacité .
Analyse Des Réactions Chimiques
Types de réactions : Le Dégresseur PROTAC RIPK-2 subit principalement des réactions de dégradation facilitées par le système ubiquitine-protéasome. Il ne subit généralement pas d'oxydation, de réduction ou de réactions de substitution dans des conditions physiologiques .
Réactifs et conditions courants : Le processus de dégradation implique la formation d'un complexe ternaire entre la protéine cible (RIPK2), la molécule PROTAC et la ligase E3. Cette formation de complexe est facilitée par l'ubiquitination de RIPK2, conduisant à sa dégradation ultérieure par le protéasome .
Principaux produits : Le principal produit de la réaction de dégradation est le RIPK2 ubiquitiné, qui est ensuite décomposé en peptides plus petits par le protéasome .
4. Applications de la recherche scientifique
Le Dégresseur PROTAC RIPK-2 a une large gamme d'applications de recherche scientifique :
Chimie :
- Utilisé comme outil pour étudier le système ubiquitine-protéasome et les voies de dégradation des protéines .
Biologie :
- Enquête sur son rôle dans la modulation des réponses immunitaires en dégradant RIPK2, un acteur clé de la voie de signalisation du domaine d'oligomérisation de liaison aux nucléotides (NOD) .
Médecine :
- Exploré comme agent thérapeutique potentiel pour le traitement du cancer en raison de sa capacité à dégrader sélectivement RIPK2 et à induire la mort cellulaire cancéreuse .
- Étudié pour son potentiel dans le traitement des maladies inflammatoires en modulant la voie de signalisation NOD-RIPK2 .
Industrie :
- Utilisé dans la découverte et le développement de médicaments pour identifier et valider de nouvelles cibles thérapeutiques .
5. Mécanisme d'action
Le Dégresseur PROTAC RIPK-2 exerce ses effets par la formation d'un complexe ternaire impliquant RIPK2, la molécule PROTAC et la ligase E3 VHL. Ce complexe facilite le transfert de l'ubiquitine vers RIPK2, le marquant pour la dégradation par le protéasome. La dégradation de RIPK2 perturbe ses voies de signalisation, conduisant à une augmentation de la mort cellulaire cancéreuse et à une modulation des réponses immunitaires .
Composés similaires :
- Dégresseur PROTAC RIPK-1
- Dégresseur PROTAC RIPK-3
- Autres PROTACs à base de VHL ciblant différentes kinases
Unicité : Le Dégresseur PROTAC RIPK-2 est unique par sa grande sélectivité pour RIPK2 et sa capacité à induire la dégradation plutôt que l'inhibition. Cette sélectivité réduit les effets hors cible et améliore son potentiel thérapeutique. De plus, sa nature non peptidique améliore sa stabilité et sa biodisponibilité par rapport aux PROTACs à base de peptides .
Comparaison Avec Des Composés Similaires
- PROTAC RIPK degrader-1
- PROTAC RIPK degrader-3
- Other VHL-based PROTACs targeting different kinases
Uniqueness: PROTAC RIPK degrader-2 is unique in its high selectivity for RIPK2 and its ability to induce degradation rather than inhibition. This selectivity reduces off-target effects and enhances its therapeutic potential. Additionally, its non-peptide nature improves its stability and bioavailability compared to peptide-based PROTACs .
Propriétés
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[2-[4-(1,3-benzothiazol-5-ylamino)-6-tert-butylsulfonylquinolin-7-yl]oxyethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H65N7O11S3/c1-33-47(72-31-55-33)35-10-8-34(9-11-35)28-54-49(62)42-25-37(60)29-59(42)50(63)48(51(2,3)4)58-46(61)30-69-21-20-67-17-16-66-18-19-68-22-23-70-43-27-40-38(26-45(43)73(64,65)52(5,6)7)39(14-15-53-40)57-36-12-13-44-41(24-36)56-32-71-44/h8-15,24,26-27,31-32,37,42,48,60H,16-23,25,28-30H2,1-7H3,(H,53,57)(H,54,62)(H,58,61)/t37-,42+,48-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIEGJNXDHULIKM-GPPJZCFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCOCCOC4=CC5=NC=CC(=C5C=C4S(=O)(=O)C(C)(C)C)NC6=CC7=C(C=C6)SC=N7)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCOCCOC4=CC5=NC=CC(=C5C=C4S(=O)(=O)C(C)(C)C)NC6=CC7=C(C=C6)SC=N7)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H65N7O11S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1060.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















